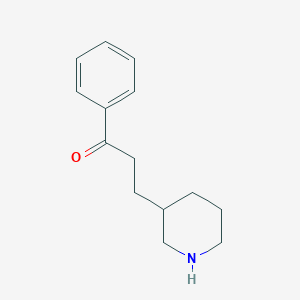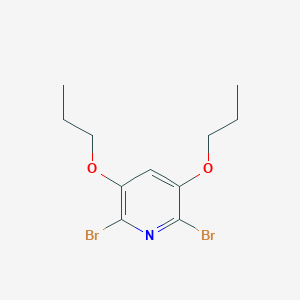
2,3-dihydro-4H-thiochromen-4-one oxime 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-dihydro-4H-thiochromen-4-one oxime 1-oxide is a compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a derivative of thiochromenone, which is a heterocyclic compound that contains a sulfur atom and a ketone group. The addition of an oxime and an oxide group to thiochromenone results in the formation of 2,3-dihydro-4H-thiochromen-4-one oxime 1-oxide.
Mecanismo De Acción
The mechanism of action of 2,3-dihydro-4H-thiochromen-4-one oxime 1-oxide is not fully understood. However, it is believed that the oxime and oxide groups play a crucial role in the interaction of this compound with metal ions. The oxime group can form a coordination bond with metal ions, while the oxide group can act as a chromophore and contribute to the fluorescence of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,3-dihydro-4H-thiochromen-4-one oxime 1-oxide are not well documented. However, studies have shown that this compound is non-toxic and can be used in biological systems for detecting metal ions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2,3-dihydro-4H-thiochromen-4-one oxime 1-oxide in lab experiments is its high sensitivity and selectivity for metal ions. This compound can be used to detect metal ions in complex biological samples with high accuracy. However, one of the limitations of using this compound is its relatively low photostability, which can affect the accuracy of the results.
Direcciones Futuras
There are several future directions for research on 2,3-dihydro-4H-thiochromen-4-one oxime 1-oxide. One of the major areas of research is the development of new methods for synthesizing this compound with improved properties such as higher photostability and increased selectivity for metal ions. Another area of research is the application of this compound in the development of new biosensors for detecting metal ions in biological samples. Additionally, the potential use of this compound in medical imaging and drug delivery systems is also an area of interest for future research.
Métodos De Síntesis
The synthesis of 2,3-dihydro-4H-thiochromen-4-one oxime 1-oxide can be achieved through various methods. One of the most common methods involves the reaction between thiochromenone and hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The resulting product is then oxidized using hydrogen peroxide to form the final compound.
Aplicaciones Científicas De Investigación
2,3-dihydro-4H-thiochromen-4-one oxime 1-oxide has been extensively studied for its potential applications in various fields of science. One of the major areas of research is its use as a fluorescent probe for detecting metal ions. This compound has been shown to exhibit strong fluorescence in the presence of certain metal ions such as copper and iron.
Propiedades
Fórmula molecular |
C9H9NO2S |
|---|---|
Peso molecular |
195.24 g/mol |
Nombre IUPAC |
(NE)-N-(1-oxo-2,3-dihydrothiochromen-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C9H9NO2S/c11-10-8-5-6-13(12)9-4-2-1-3-7(8)9/h1-4,11H,5-6H2/b10-8+ |
Clave InChI |
AJBLNDZWBXQAKI-CSKARUKUSA-N |
SMILES isomérico |
C\1CS(=O)C2=CC=CC=C2/C1=N/O |
SMILES |
C1CS(=O)C2=CC=CC=C2C1=NO |
SMILES canónico |
C1CS(=O)C2=CC=CC=C2C1=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Chloro-2-[(4-chlorophenyl)sulfanyl]pyridine 1-oxide](/img/structure/B289826.png)







![3-[2-(3,4,5-trimethoxyphenyl)vinyl]-2(1H)-quinoxalinone](/img/structure/B289843.png)
![methyl 7-methoxy-3a-methyl-3-oxo-3,3a,4,5-tetrahydro-2H-cyclopenta[a]naphthalene-1-carboxylate](/img/structure/B289845.png)
![5-[4-(acetyloxy)-1-methyl-2-oxocyclohexyl]-1-(1,5-dimethylhexyl)-7a-methyloctahydro-1H-indene-4-carboxylic acid](/img/structure/B289846.png)
![Methyl 7-methoxy-3-methyl-1-[(4-methylphenyl)sulfonyl]-4-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate](/img/structure/B289847.png)

![8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 4-nitrobenzoate](/img/structure/B289851.png)